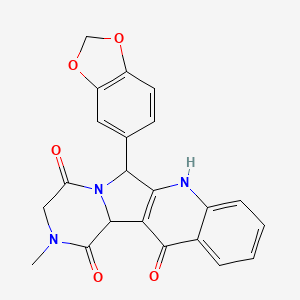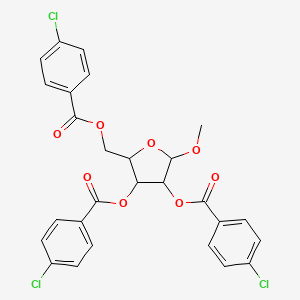![molecular formula C12H18O13 B12285448 6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-[5-carboxy-3,4-dihydroxy-2-(hydroxyméthyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylique est un composé organique complexe caractérisé par de multiples groupes hydroxyle et des fonctionnalités d'acide carboxylique. Ce composé se distingue par sa structure complexe, qui comprend un cycle furanose et un cycle hexose, tous deux fortement fonctionnalisés par des groupes hydroxyle et carboxyle.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'acide 6-[5-carboxy-3,4-dihydroxy-2-(hydroxyméthyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylique implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la protection des groupes hydroxyle pour éviter des réactions indésirables. Ceci est suivi par la formation des cycles furanose et hexose par des réactions de cyclisation. Les dernières étapes impliquent la déprotection et l'oxydation pour introduire les groupes acide carboxylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes biotechnologiques, telles que l'utilisation de micro-organismes modifiés pour produire le composé à partir de précurseurs plus simples. Cette approche peut être plus durable et rentable par rapport à la synthèse chimique traditionnelle.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 6-[5-carboxy-3,4-dihydroxy-2-(hydroxyméthyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Les groupes acide carboxylique peuvent être réduits en alcools primaires.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl₂) et le tribromure de phosphore (PBr₃) facilitent les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools primaires.
Applications de la recherche scientifique
L'acide 6-[5-carboxy-3,4-dihydroxy-2-(hydroxyméthyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies métaboliques et les interactions enzymatiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antioxydants.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme précurseur de divers produits chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 6-[5-carboxy-3,4-dihydroxy-2-(hydroxyméthyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Les multiples groupes hydroxyle et carboxyle du composé lui permettent de former des liaisons hydrogène et des interactions ioniques avec les protéines et les enzymes, modulant potentiellement leur activité. Cela peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies métaboliques.
Applications De Recherche Scientifique
6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
L'acide 6-[5-carboxy-3,4-dihydroxy-2-(hydroxyméthyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylique est unique en raison de sa structure à double cycle et de son haut degré de fonctionnalisation. Cela le rend plus polyvalent dans les réactions chimiques et potentiellement plus efficace dans les applications biologiques par rapport aux composés plus simples.
Propriétés
Formule moléculaire |
C12H18O13 |
|---|---|
Poids moléculaire |
370.26 g/mol |
Nom IUPAC |
6-[5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22) |
Clé InChI |
GSNZTHDJQODXMS-UHFFFAOYSA-N |
SMILES canonique |
C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
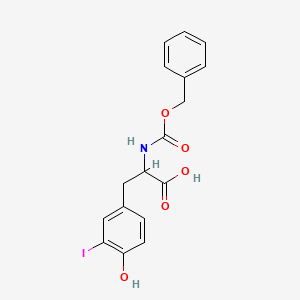
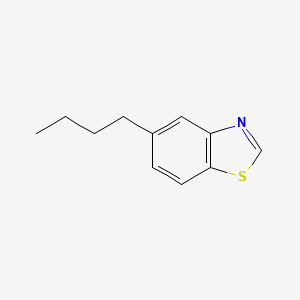
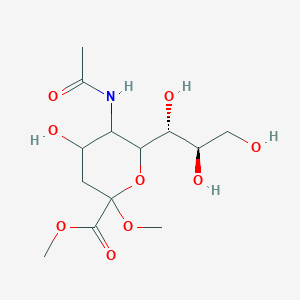
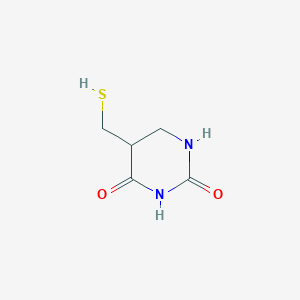
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
